methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is a coumarin-derived compound featuring a phenyl substituent at position 3 of the chromen-2-one core and a methyl ester group on the propanoate side chain. Coumarin derivatives are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The structural uniqueness of this compound lies in its substitution pattern: the 3-phenyl group enhances aromatic interactions, while the ester moiety improves lipophilicity, influencing its pharmacokinetic profile.
Properties
IUPAC Name |
methyl 2-(2-oxo-3-phenylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(18(20)22-2)23-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)24-17(14)11-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRFOHRYELFZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an esterification process, followed by cyclization to form the chromen-2-one core . The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted coumarins, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial effects . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Coumarin Derivatives
Key Observations:
Aromatic vs.
Ester vs. Carboxylic Acid : The methyl ester group in the target compound improves membrane permeability compared to the carboxylic acid derivative in , which is more polar and likely used as an intermediate.
Biological Activity
Methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate, a compound belonging to the class of coumarin derivatives, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of Coumarins
Coumarins are a group of naturally occurring compounds known for their wide range of biological activities, including antimicrobial , anti-inflammatory , and antioxidant properties. They have been extensively studied for their potential therapeutic effects in various diseases, including cancer and cardiovascular disorders.
Molecular Formula : C₁₉H₁₆O₅
Molecular Weight : 318.33 g/mol
IUPAC Name : this compound
CAS Number : 307547-35-9
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 46.9 to 93.7 µg/mL, showcasing its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. In a comparative study against standard anti-inflammatory drugs like ibuprofen, this compound exhibited comparable inhibition of albumin denaturation, which is a marker for anti-inflammatory activity. The percentage inhibition was significantly high, indicating its potential as an anti-inflammatory agent .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Bacterial DNA Gyrase : The compound's antimicrobial activity is primarily due to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription.
- Anti-inflammatory Pathways : The anti-inflammatory effects may involve the modulation of pro-inflammatory cytokines and the inhibition of pathways leading to inflammation.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound displayed potent antibacterial activity against multi-drug resistant strains, highlighting its therapeutic potential in treating resistant infections .
- Anti-inflammatory Assessment : Another research article analyzed the compound's ability to reduce inflammation in animal models, showing a marked decrease in inflammatory markers when treated with methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yloxy]propanoate compared to control groups .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
